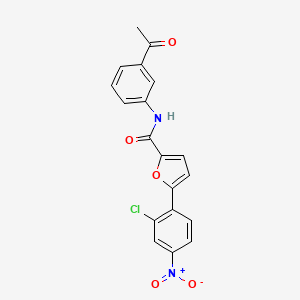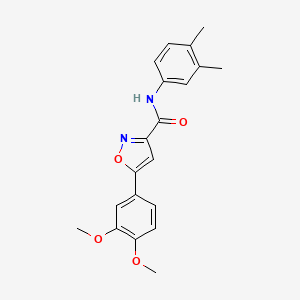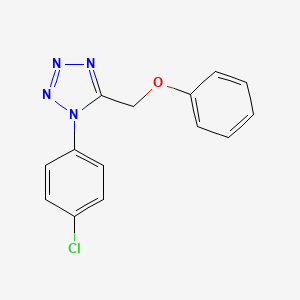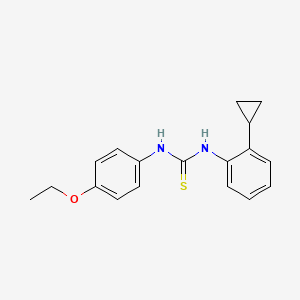
N-(3-acetylphenyl)-5-(2-chloro-4-nitrophenyl)-2-furamide
Descripción general
Descripción
N-(3-acetylphenyl)-5-(2-chloro-4-nitrophenyl)-2-furamide, commonly known as ACNF, is a synthetic compound that has been extensively studied for its potential applications in scientific research. ACNF is a member of the furan family of organic compounds and is known for its unique chemical structure and properties.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
N-(3-acetylphenyl)-5-(2-chloro-4-nitrophenyl)-2-furamide and its derivatives have been the subject of study for their unique chemical properties and potential applications in organic synthesis. Studies have detailed the synthesis of various furan derivatives, exploring their antimicrobial and antifungal activities (Makino, 1962). Another research focused on reducing oximes and aliphatic nitro compounds to imines, indicating a pathway for novel syntheses of pyrroles and pyrrolin-2-ones, showcasing the versatility of nitrofurans in synthetic chemistry (Barton et al., 1986).
Biological Activities
The antimicrobial and anti-inflammatory properties of nitrofuran derivatives have been extensively explored. For instance, a study on microwave-assisted synthesis of novel pyrazoline derivatives highlighted their potent anti-inflammatory and antibacterial activities (Ravula et al., 2016). This indicates the compound's potential application in developing new therapeutic agents targeting inflammation and bacterial infections.
Advanced Materials
Research on polymers and advanced materials has also incorporated furan derivatives. A study synthesized a UV cross-linkable polymer based on triazine, demonstrating the material's enhanced photocrosslinking properties and potential applications in various industries (Suresh et al., 2016). These findings underscore the role of furan derivatives in developing new materials with desirable properties such as increased thermal stability and improved mechanical characteristics.
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-5-(2-chloro-4-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O5/c1-11(23)12-3-2-4-13(9-12)21-19(24)18-8-7-17(27-18)15-6-5-14(22(25)26)10-16(15)20/h2-10H,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMPOGPMBZLVTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-5-(2-chloro-4-nitrophenyl)furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[4-(benzyloxy)-3-ethoxybenzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4630331.png)
![isopropyl 4-(3,4-dimethylphenyl)-2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4630346.png)
![N-allyl-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B4630347.png)

![3-[(dimethylamino)methyl]-2,5,7-trimethyl-4-quinolinol](/img/structure/B4630362.png)
![1-[benzyl(methyl)amino]-3-(4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B4630375.png)
![2-ethoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4630380.png)
![4-{4-[(2,5-dimethoxyphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4630391.png)
![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-4-fluorobenzamide](/img/structure/B4630393.png)
![2-[(4-fluorobenzyl)thio]-4-(4-fluorophenyl)-6-phenylnicotinonitrile](/img/structure/B4630408.png)


![3-[(dimethylamino)sulfonyl]-N-(3-iodophenyl)benzamide](/img/structure/B4630427.png)